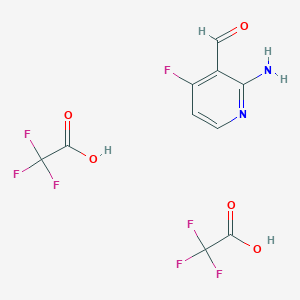

2-Amino-4-fluoropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-fluoropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It’s a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . A synthetic method for the preparation of 4-fluoropyridine-2-carboxylic acid involves dissolving 2-pyridinecarboxylic acid and cesium fluoride in DMF, stirring, adding a catalyst and benzoyl peroxide, heating to 60 ℃ for reaction for 8h, cooling the reaction mixture to room temperature, adding saturated ammonium chloride solution to quench the reaction, and then extracting and separating with ethyl acetate and water .Molecular Structure Analysis

The molecular weight of this compound is 368.16 . The IUPAC name is 2-amino-4-fluoronicotinaldehyde bis (2,2,2-trifluoroacetate) .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . It was proposed that under basic conditions salt 3 undergoes heterolytic C 2 -H bond cleavage to form carbene 10↔11, which in its turn eliminates F ¯ to give cation 12↔13 .Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It is stored at -10 degrees Celsius .Scientific Research Applications

Antibacterial Agents : Compounds similar to 2-Amino-4-fluoropyridine-3-carbaldehyde have been synthesized and evaluated for their antibacterial activity. For instance, pyridonecarboxylic acids and their analogues have shown potential as antibacterial agents (Egawa et al., 1984).

Chemical Synthesis : 2,2,2-Trifluoroacetic acid has been used as a catalyst in various chemical reactions. It has been applied in one-pot, four-component synthesis of substituted dihydro 2-oxypyroles, showing advantages like short reaction time and high yields (Lashkari et al., 2018). Additionally, it has been used in the preparation of fluoropyruvaldehyde N,S-ketals (Volonterio et al., 1997).

Material Science : In material science, the compounds have applications in sensor technology. For example, a study demonstrated the use of aggregation-induced emission nanofibers as dual sensors for aromatic amine and acid vapor detection (Xue et al., 2017).

Medicinal Chemistry : In medicinal chemistry, trifluoroacetic acid has been used in the synthesis of biologically active compounds. It has been employed in a catalyst-free trifluoroethylation reaction of amines, crucial for modifying physicochemical properties of biologically active compounds (Andrews et al., 2017).

Peptide Synthesis : Trifluoroacetic acid has also been utilized in peptide synthesis, particularly for the removal of protective groups in amino acids (Sakakibara et al., 1967).

Analytical Chemistry : In analytical chemistry, derivatives of these compounds have been used as reagents. For instance, 3-(2-furoyl)quinoline-2-carbaldehyde has been employed as a fluorogenic derivatizing reagent for liquid chromatography (Beale et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

Fluoropyridines are known for their potential use in various biological applications .

properties

IUPAC Name |

2-amino-4-fluoropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O.2C2HF3O2/c7-5-1-2-9-6(8)4(5)3-10;2*3-2(4,5)1(6)7/h1-3H,(H2,8,9);2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGBEKRZXLQWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F7N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)

![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)